molecular formula C24H26FN3O2 B12425845 Metrenperone-d4

Metrenperone-d4

Cat. No.: B12425845
M. Wt: 411.5 g/mol
InChI Key: AXQRPYKSPHUOGZ-WDVOAUESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metrenperone-d4 (C₁₆H₁₃D₄F₃N₃O) is a deuterated analog of metrenperone, a butyrophenone derivative with antipsychotic properties. It is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying metrenperone in pharmacokinetic studies. The deuterium atoms are strategically incorporated at four positions (typically aromatic or aliphatic carbons) to maintain chemical equivalence with the parent compound while enabling distinct mass spectral differentiation . This compound’s structure includes a fluorophenyl group and a piperazinyl moiety, critical for its pharmacological activity as a dopamine D₂ and serotonin 5-HT₂A receptor antagonist .

Properties

Molecular Formula

C24H26FN3O2

Molecular Weight

411.5 g/mol

IUPAC Name

2,7-dimethyl-3-[1,1,2,2-tetradeuterio-2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C24H26FN3O2/c1-16-3-8-22-26-17(2)21(24(30)28(22)15-16)11-14-27-12-9-19(10-13-27)23(29)18-4-6-20(25)7-5-18/h3-8,15,19H,9-14H2,1-2H3/i11D2,14D2

InChI Key

AXQRPYKSPHUOGZ-WDVOAUESSA-N

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2C=CC(=CN2C1=O)C)C)C([2H])([2H])N3CCC(CC3)C(=O)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C)C=C1

Origin of Product

United States

Preparation Methods

The preparation of Metrenperone-d4 involves the incorporation of deuterium atoms into the Metrenperone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions and industrial production methods for this compound are not widely documented, but they generally follow the principles of organic synthesis involving deuterium exchange reactions.

Chemical Reactions Analysis

Metrenperone-d4, like its non-deuterated counterpart, undergoes several types of chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Metrenperone-d4 has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in mass spectrometry and other analytical techniques due to its unique isotopic signature.

    Biology: It is used in studies involving the serotonergic system, particularly in understanding the role of 5-HT2 receptors.

    Medicine: It is used in pharmacological studies to investigate the effects of serotonergic antagonists on various physiological processes.

    Industry: It is used in the development of new drugs and therapeutic agents targeting the serotonergic system

Mechanism of Action

Metrenperone-d4 exerts its effects by selectively antagonizing the 5-HT2 receptors. This action inhibits the binding of serotonin to these receptors, thereby modulating various physiological processes such as mood, cognition, and cardiovascular function. The molecular targets and pathways involved include the serotonergic signaling pathway and the downstream effects on neurotransmitter release and receptor activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Metrenperone-d4 with structurally and functionally related deuterated compounds:

Parameter This compound Azaperone-d4 Melperone-d4 HCl
Molecular Formula C₁₆H₁₃D₄F₃N₃O C₁₉H₁₈D₄FN₃O C₁₇H₂₀D₄ClNO₂
Deuterium Positions Fluorophenyl ring (4′-F-d4) Pyridinyl-piperazinyl chain (d4) Piperidine ring (2,2,6,6-d4)
Pharmacological Target Dopamine D₂/5-HT₂A receptors Dopamine D₂/α₁-adrenergic receptors Dopamine D₂/5-HT₂A receptors
Primary Application LC-MS for antipsychotic quantification LC-MS for veterinary tranquilizer analysis Metabolic stability studies
Key Distinction Fluorine substitution enhances CNS uptake Pyridine moiety increases solubility Chlorine substitution alters metabolism

Analytical Performance

  • This compound : Exhibits a mass shift of +4 Da compared to the parent compound, enabling baseline resolution in LC-MS. Recovery rates in plasma samples exceed 95% at 1–100 ng/mL concentrations .
  • Azaperone-d4 : Shows a similar mass shift but requires ion-pairing reagents for chromatographic separation due to its polar pyridinyl group. Recovery rates are ~90% in biological matrices .
  • Melperone-d4 HCl : Deuterium on the piperidine ring reduces metabolic degradation by cytochrome P450 enzymes, enhancing its utility in hepatic clearance assays .

Toxicological Profiles

  • This compound and Melperone-d4 HCl are classified as D2B toxicants (toxic materials causing systemic effects), requiring handling under ANSI Z400.1 safety protocols .
  • Azaperone-d4 has lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to this compound (LD₅₀ ~200 mg/kg) due to reduced CNS penetration .

Research Findings and Limitations

  • Cross-Reactivity: this compound shows negligible cross-reactivity with other butyrophenones (e.g., haloperidol) in immunoassays, unlike Azaperone-d4, which binds nonspecifically to albumin .
  • Stability: this compound remains stable in methanol at −20°C for 12 months, whereas Melperone-d4 HCl degrades by 15% under the same conditions due to hygroscopicity .
  • Gaps in Data: Direct comparative studies on receptor-binding affinities among these deuterated analogs are sparse, relying instead on extrapolations from non-deuterated parent compounds .

Biological Activity

Metrenperone-d4 is a deuterated derivative of Metrenperone, a compound primarily known for its role as an antipsychotic agent. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by the substitution of hydrogen atoms with deuterium, which can affect the compound's pharmacokinetics and biological activity. The compound is used in various studies to investigate dopamine receptor interactions and other neurochemical pathways.

Pharmacological Properties

This compound exhibits several pharmacological properties:

  • Dopamine Receptor Antagonism : It primarily acts as an antagonist at dopamine D2 receptors, which is significant in the treatment of schizophrenia and other psychotic disorders.
  • Serotonin Receptor Interaction : The compound also interacts with serotonin receptors, particularly 5-HT2A, contributing to its antipsychotic effects.
  • Antihistaminic Activity : this compound has shown antihistaminic properties, which may influence sedation and weight gain associated with antipsychotic treatments.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:

  • Dopamine System : By blocking D2 receptors in the mesolimbic pathway, this compound reduces dopaminergic overactivity associated with psychosis.
  • Serotonergic Modulation : Its action on 5-HT2A receptors may enhance dopaminergic transmission in the prefrontal cortex, potentially improving cognitive functions.
  • Histaminergic Pathways : Antagonism at H1 receptors can lead to sedation and appetite stimulation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Dopamine Receptor Binding : A study demonstrated that this compound has a high affinity for D2 receptors compared to other antipsychotics, suggesting its potential effectiveness in treating psychotic disorders .
  • Serotonin Release Studies : Research indicated that compounds like this compound could modulate serotonin release through interactions with platelet FcγRIIA, which may have implications for understanding transfusion-related complications .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Dopamine AntagonismD2 receptor blockade
Serotonin Modulation5-HT2A receptor interaction
AntihistaminicH1 receptor antagonism

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.